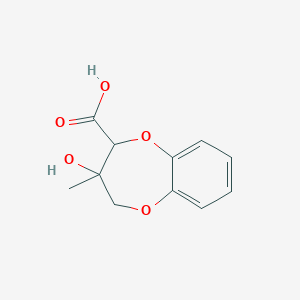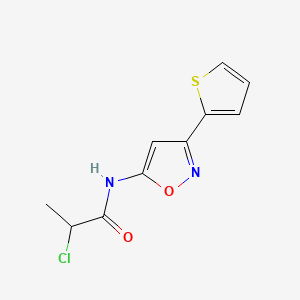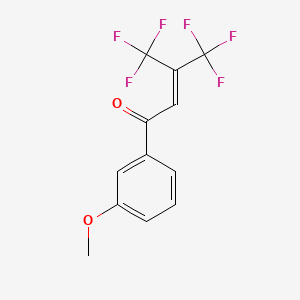
4,4,4-Trifluoro-1-(3-methoxyphenyl)-3-(trifluoromethyl)but-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-Trifluoro-1-(3-methoxyphenyl)-3-(trifluoromethyl)but-2-en-1-one is an organic compound characterized by the presence of trifluoromethyl groups and a methoxyphenyl group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-(3-methoxyphenyl)-3-(trifluoromethyl)but-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and trifluoromethyl ketones.
Reaction Conditions: The reaction may involve the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the starting materials, followed by the addition of trifluoromethylating agents.
Catalysts: Catalysts such as palladium or copper complexes may be used to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors may also be employed for more efficient production.
化学反応の分析
Types of Reactions
4,4,4-Trifluoro-1-(3-methoxyphenyl)-3-(trifluoromethyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
作用機序
The mechanism of action of 4,4,4-Trifluoro-1-(3-methoxyphenyl)-3-(trifluoromethyl)but-2-en-1-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
Pathways: Modulation of biochemical pathways, such as those involved in inflammation or cell proliferation.
類似化合物との比較
Similar Compounds
4,4,4-Trifluoro-1-(4-methoxyphenyl)-3-(trifluoromethyl)but-2-en-1-one: Similar structure with a different position of the methoxy group.
4,4,4-Trifluoro-1-(3-hydroxyphenyl)-3-(trifluoromethyl)but-2-en-1-one: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
4,4,4-Trifluoro-1-(3-methoxyphenyl)-3-(trifluoromethyl)but-2-en-1-one is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of trifluoromethyl groups can enhance its stability and lipophilicity, making it a valuable compound for various applications.
特性
CAS番号 |
35443-95-9 |
|---|---|
分子式 |
C12H8F6O2 |
分子量 |
298.18 g/mol |
IUPAC名 |
4,4,4-trifluoro-1-(3-methoxyphenyl)-3-(trifluoromethyl)but-2-en-1-one |
InChI |
InChI=1S/C12H8F6O2/c1-20-8-4-2-3-7(5-8)9(19)6-10(11(13,14)15)12(16,17)18/h2-6H,1H3 |
InChIキー |
HZTBSJJYWGGGCL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(=O)C=C(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


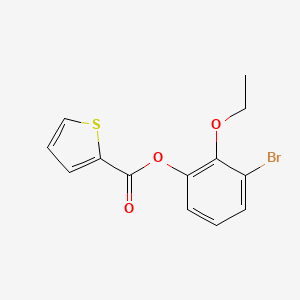
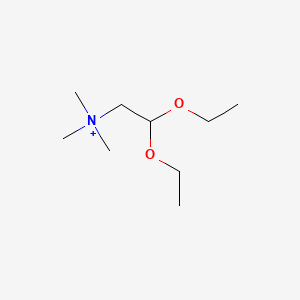
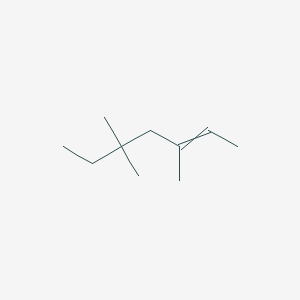
![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate](/img/structure/B14680842.png)
![1-Bromo-4-[(4-bromophenyl)tellanyl]benzene](/img/structure/B14680848.png)
![Chlorotris[(4-chlorophenyl)methyl]stannane](/img/structure/B14680849.png)
![[(2R,3S,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5S)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B14680857.png)
![7H-Imidazo[1,5,4-DE]quinoxaline](/img/structure/B14680861.png)

![3-[4-(2-Carboxyethylsulfanyl)-3,6-dioxocyclohexa-1,4-dien-1-yl]sulfanylpropanoic acid](/img/structure/B14680870.png)

